molecular formula C15H15N3O3S B11050892 2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)- CAS No. 889956-08-5

2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-

Cat. No. B11050892
CAS RN: 889956-08-5
M. Wt: 317.4 g/mol
InChI Key: KPFIDEQPBSSMSM-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)- is a complex organic compound that features a unique combination of functional groups, including a pyrrol-2-one ring, an imidazole ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)- typically involves multi-step organic reactionsCommon reagents used in these steps include acetic anhydride, hydroxylamine, and thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogenated compounds). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)- involves interactions with specific molecular targets and pathways. The imidazole ring, for example, can interact with enzymes and receptors, modulating their activity. The thienyl group may contribute to the compound’s binding affinity and specificity .

properties

CAS RN

889956-08-5

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C15H15N3O3S/c1-9(19)12-13(11-3-2-6-22-11)18(15(21)14(12)20)5-4-10-7-16-8-17-10/h2-3,6-8,13,20H,4-5H2,1H3,(H,16,17)

InChI Key

KPFIDEQPBSSMSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CS2)CCC3=CN=CN3)O

Origin of Product

United States

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